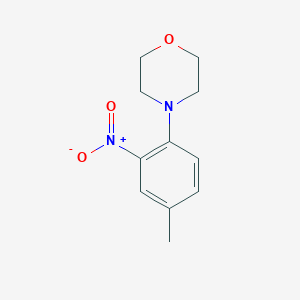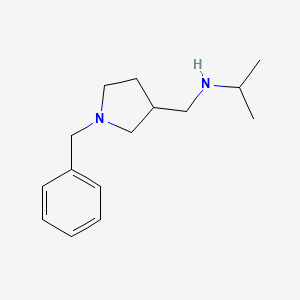![molecular formula C13H10N2O B3301700 2-[(Pyridin-4-yl)methoxy]benzonitrile CAS No. 911832-39-8](/img/structure/B3301700.png)
2-[(Pyridin-4-yl)methoxy]benzonitrile
Descripción general
Descripción
2-[(Pyridin-4-yl)methoxy]benzonitrile, also known as 4-Pyridyl 2-Methoxybenzonitrile or PPM, is a synthetic organic compound used in various fields of research and industry. It has a molecular weight of 210.24 .
Molecular Structure Analysis
The molecular formula of 2-[(Pyridin-4-yl)methoxy]benzonitrile is C13H10N2O . The InChI code is 1S/C13H10N2O/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8H,10H2 .Physical And Chemical Properties Analysis
2-[(Pyridin-4-yl)methoxy]benzonitrile is a powder at room temperature . It has a molecular weight of 210.24 .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Complex Formation
Heterocyclic compounds, such as pyridine derivatives, play a significant role in various branches of chemistry, including the formation of complex compounds with metals. Studies have shown that pyridine-based compounds exhibit interesting properties like spectroscopic characteristics, structural uniqueness, magnetic properties, and biological and electrochemical activities. These properties suggest potential applications in areas like material science, molecular engineering, and as ligands in coordination chemistry (Boča, Jameson, & Linert, 2011).
Enzymatic Biodegradation
Research on nitrile compounds, which share structural similarities with 2-[(Pyridin-4-yl)methoxy]benzonitrile, highlights the use of nitrile-hydrolysing enzymes by bacteria for bioremediation. These enzymes can degrade toxic nitrile compounds into less harmful substances, indicating the potential of such compounds in environmental cleanup and the synthesis of valuable pharmaceuticals (Sulistinah & Riffiani, 2018).
Corrosion Inhibition
Quinoline derivatives, which include pyridine moieties, have been recognized for their effectiveness as anticorrosive agents. These compounds form stable chelating complexes with metallic surfaces, suggesting that related structures like 2-[(Pyridin-4-yl)methoxy]benzonitrile could have applications in protecting metals from corrosion, thereby extending their lifespan in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Antiepileptic Drug Development
The development of antiepileptic drugs (AEDs) has benefited from the study of compounds targeting the AMPA-type receptor. Compounds structurally related to 2-[(Pyridin-4-yl)methoxy]benzonitrile have shown potential in improving seizure control in patients with refractory seizures. This suggests a pathway for the development of new AEDs with potentially better efficacy and side effect profiles (Rektor, 2013).
Safety and Hazards
The safety information available indicates that 2-[(Pyridin-4-yl)methoxy]benzonitrile is a substance that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335, indicating potential harm if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
2-(pyridin-4-ylmethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLLRHVCUUUHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyridin-4-yl)methoxy]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



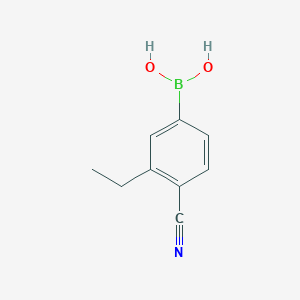
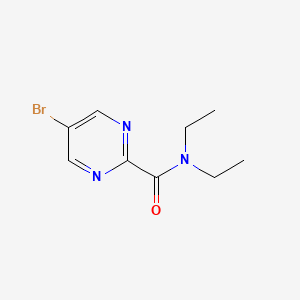
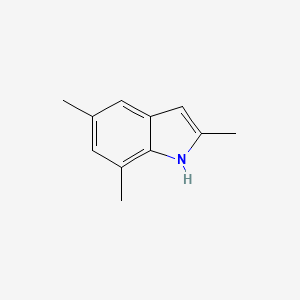

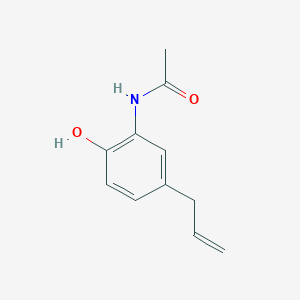
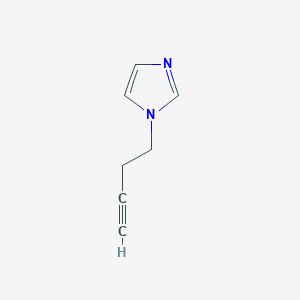
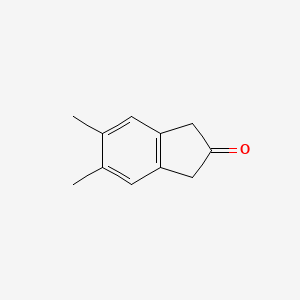
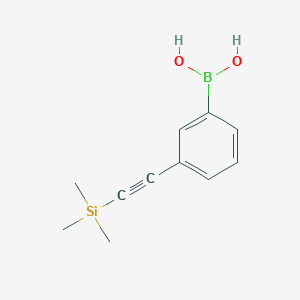
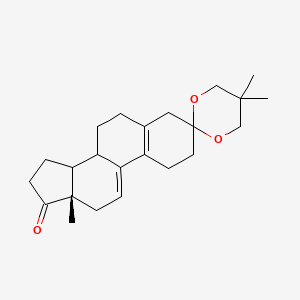
![2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B3301672.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B3301678.png)
